molecular formula C12H10F2N2 B1443473 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine CAS No. 1247120-24-6

5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

Cat. No.: B1443473
CAS No.: 1247120-24-6
M. Wt: 220.22 g/mol
InChI Key: DZBWJRIGIGAGCX-UHFFFAOYSA-N
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Description

5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is an organic compound characterized by the presence of two fluorine atoms and two amino groups on a benzene ring. This compound is part of a broader class of fluorinated aromatic amines, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine typically involves the following steps:

  • Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group, forming 2-fluoronitrobenzene.

  • Reduction: The nitro group is then reduced to an amino group, yielding 2-fluoroaniline.

  • Fluorination: The 2-fluoroaniline is further fluorinated at the 5-position of the benzene ring to obtain this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:

  • Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.

  • Reduction: The compound can be reduced to form different derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

  • Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.

  • Substitution: Typical reagents include halogens, alkyl halides, and acyl chlorides.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds.

  • Reduction: Amino derivatives, hydroxyl derivatives.

  • Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated structure can enhance the binding affinity and selectivity of bioactive molecules.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Fluoro-N2-(2-fluorophenyl)-1,2-benzenediamine

  • 3-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

  • 2-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

Uniqueness: 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of fluorine atoms at both the 5-position and the 2-position of the benzene ring enhances its stability and binding properties compared to similar compounds.

Properties

IUPAC Name

4-fluoro-2-N-(2-fluorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBWJRIGIGAGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC(=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(5-Fluoro-2-nitrophenyl)-(2-fluorophenyl)amine (3.04 g, 12.16 mmol) was dissolved in EtOAc (120 mL) and the flask evacuated and flushed with nitrogen gas. 10% Pd/C (0.3 g) was added and the reaction mixture stirred under an atmosphere of hydrogen gas, at RT overnight. A further amount of 10% Pd/C (0.3 g) was added and the reaction mixture stirred under an atmosphere of hydrogen gas for an extra 2 h. The resultant mixture was filtered through Celite® and the filtrate concentrated in vacuo to afford the title compound as a dark yellow oil, which solidified on standing (2.89 g, 95%). 1H NMR (CDCl3, 400 MHz): δ 7.05-6.87 (2H, m), 6.83-6.68 (3H, m), 6.68-6.59 (2H, m), 5.36 (1H, s), 3.49 (2H, s)
Name
(5-Fluoro-2-nitrophenyl)-(2-fluorophenyl)amine
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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